N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-16-11-20(26)21(28-15-18-7-9-19(23)10-8-18)13-25(16)14-22(27)24-12-17-5-3-2-4-6-17/h2-11,13H,12,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZNZGTUIAOJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CC=C2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Fluorobenzyl Ether: This step involves the reaction of the pyridinone intermediate with 4-fluorobenzyl bromide under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can target the carbonyl group in the pyridinone moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products may include benzoic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C24H25FN4O5
- Molecular Weight : 468.48 g/mol
- CAS Number : 518048-02-7
The structure features a pyridine ring, which is known for its biological activity, particularly in drug design.
Antibacterial Activity
Recent studies have highlighted the potential of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide as an inhibitor of Pseudomonas aeruginosa LpxC, an enzyme critical for bacterial survival. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its binding affinity and residence time on the target enzyme, potentially leading to the development of new antibacterial agents with prolonged activity post-exposure .
Cancer Research
The compound's ability to inhibit specific kinases involved in cancer progression has been investigated. Its structural similarity to known kinase inhibitors suggests it may serve as a lead compound in developing targeted therapies for various cancers. Studies have shown that derivatives of similar compounds can effectively inhibit tumor growth in vitro and in vivo models .
Inhibition Mechanisms
Research indicates that this compound functions through competitive inhibition of the target enzyme's active site. This mechanism is crucial for designing drugs that can effectively disrupt bacterial cell wall synthesis or inhibit cancer cell proliferation .
Structure-Kinetic Relationships
The kinetic profiles of this compound have been studied to optimize its efficacy. By understanding how different structural modifications affect binding kinetics, researchers aim to develop compounds with improved pharmacokinetic properties, leading to better therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Structural Analogues from Spirocyclic and Heterocyclic Families
Key Compounds:
- B10, B11, B12 (): These spirocyclic chromane derivatives share the 4-fluorobenzyl or fluoropyridinylmethyl substituents. Unlike the pyridinone core in the target compound, these feature spiro[indene-1,5'-oxazolidin] systems.
- Compound 23 () : Contains a spiro oxazolidinedione core and a trifluoroethyl group. The 4-fluorobenzyl group is retained, but the trifluoroethyl substituent increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s benzyl group (logP ~2.8) .
- The methoxy group may improve solubility but reduce membrane permeability .
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The 4-fluorobenzyl group in the target compound and its analogues (e.g., ) may reduce oxidative metabolism, extending half-life. However, the benzyl group in the target compound could be susceptible to CYP450-mediated degradation compared to trifluoroethyl (Compound 23) .
- Toxicity: No direct toxicity data are provided, but high HPLC purity (>98% for B10–B12) suggests low synthetic byproduct-related risks .
Biological Activity
N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 468.48 g/mol. The presence of a fluorobenzyl group and a pyridine derivative suggests potential interactions with various biological targets.
Biological Activity Overview
N-benzyl derivatives, particularly those containing acetamides, have been investigated for various biological activities, including:
- Antiviral Activity : Research indicates that certain N-benzyl-acetamides exhibit inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. For instance, compounds in this class have shown IC50 values ranging from 1.11 to 7.50 μM, demonstrating significant antiviral potential comparable to established drugs like remdesivir .
- Anticonvulsant Properties : Studies on similar compounds suggest that N-benzyl-2-acetamidoacetamides possess anticonvulsant activity. For example, derivatives have shown effective ED50 values in animal models, indicating their potential as therapeutic agents for seizure disorders .
- Antimicrobial Activity : There is ongoing research into the antimicrobial properties of related compounds, highlighting their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies reveal that modifications can enhance their potency against specific pathogens .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : The compound's ability to inhibit RdRp suggests it interferes with viral RNA synthesis, crucial for the replication of viruses like SARS-CoV-2.
- Modulation of Neurotransmitter Activity : Its anticonvulsant effects may arise from interactions with neurotransmitter systems, possibly enhancing GABAergic activity or inhibiting excitatory pathways.
Case Studies and Research Findings
Several studies have reported on the biological activities of N-benzyl derivatives:
| Study | Compound | Activity | IC50/ED50 Values |
|---|---|---|---|
| 6d5 | SARS-CoV-2 RdRp Inhibition | 1.11 ± 0.05 μM | |
| 18 | Anticonvulsant (i.p.) | 8.3 mg/kg | |
| Various | Antimicrobial Activity | Varies by compound |
Notable Findings
- In a study evaluating the antiviral efficacy against SARS-CoV-2, compound 6d5 was identified as a potent inhibitor with an IC50 value lower than that of remdesivir .
- The anticonvulsant activity study highlighted that certain structural modifications significantly enhanced efficacy, with specific derivatives showing competitive ED50 values compared to phenytoin .
- Antimicrobial studies emphasize the need for novel compounds with improved spectra of activity against resistant bacterial strains, suggesting that further optimization of N-benzyl derivatives could yield promising candidates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-benzyl-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide?
- Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the pyridinone core through condensation of 4-fluorobenzaldehyde with methyl acetoacetate under reflux conditions in glacial acetic acid (yield ~85%) .
- Step 2 : Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, followed by amidation with benzylamine derivatives. Critical conditions include anhydrous solvents (e.g., acetonitrile) and catalysts like sodium pivalate .
- Key validation : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and confirm purity via recrystallization .
Q. Which spectroscopic techniques are essential for structural characterization?
- Answer :
- 1H/13C NMR : To confirm substituent positions (e.g., 4-fluorobenzyloxy protons at δ 7.2–7.4 ppm, pyridinone carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~435.16) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Answer :
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media (final DMSO ≤0.1%) .
- Surfactants : Use polysorbate-80 or cyclodextrins for hydrophobic compounds. Pre-filter solutions (0.22 µm) to avoid precipitation .
Advanced Research Questions
Q. What strategies optimize synthetic yield during scale-up?
- Answer :
- Reaction optimization : Increase equivalents of 4-fluorobenzyl chloride (1.2–1.5 eq) to drive substitution completeness. Use flow chemistry for exothermic steps (e.g., amidation) .
- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for gram-scale batches. Typical yields improve from 70% (milligram) to 82% (gram) .
Q. How does the 4-fluorobenzyloxy moiety influence biological activity?
- Answer :
- Structure-Activity Relationship (SAR) : Fluorine enhances lipophilicity (logP ~2.8) and membrane permeability. Compare with non-fluorinated analogs (e.g., 20% reduced cellular uptake in HepG2 assays) .
- Target engagement : Molecular docking suggests the fluorobenzyl group occupies hydrophobic pockets in kinase targets (e.g., JAK3, IC50 ~50 nM) .
Q. How can contradictory biological data across studies be resolved?
- Answer :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition). Replicate results in ≥3 independent experiments .
- Metabolic stability : Address discrepancies in IC50 values by testing compound stability in liver microsomes (e.g., t1/2 = 45 min in human microsomes vs. 90 min in murine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
